2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide
CAS No.: 1189686-81-4
VCID: VC6069718
Molecular Formula: C28H24ClFN4O2
Molecular Weight: 502.97
* For research use only. Not for human or veterinary use.
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide - 1189686-81-4](/images/structure/VC6069718.png)
Description |
Synthesis and Analytical TechniquesThe synthesis of such compounds typically involves multi-step organic reactions, requiring careful control of reaction conditions like temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring the synthesis progress and confirming the structure of intermediates and final products. Biological Activities and Potential ApplicationsPyrimidoindole derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. While specific biological activities of 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide are not documented, related compounds have shown promising results in these areas. For instance, similar pyrimidoindoles have been studied for their antitumor effects, and modifications in the side chains can enhance their biological efficacy. Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. The presence of a phenylpropyl group could influence its pharmacokinetic properties, such as solubility and bioavailability. Molecular docking studies could provide insights into its potential interactions with biological targets, guiding further modifications to enhance its therapeutic potential. |
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CAS No. | 1189686-81-4 |
Product Name | 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide |
Molecular Formula | C28H24ClFN4O2 |
Molecular Weight | 502.97 |
IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide |
Standard InChI | InChI=1S/C28H24ClFN4O2/c29-23-11-5-4-10-20(23)16-33-18-32-26-22-15-21(30)12-13-24(22)34(27(26)28(33)36)17-25(35)31-14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,15,18H,6,9,14,16-17H2,(H,31,35) |
Standard InChIKey | MACKUMOOYNXDFZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Solubility | not available |
PubChem Compound | 53026195 |
Last Modified | Aug 17 2023 |
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